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Compound of Interest

Compound Name: CH 275

Cat. No.: B561565 Get Quote

A Clarification on "CH 275"

Initial research indicates that "CH 275" may be a typographical error. The vast majority of

published in vivo studies refer to MS-275 (Entinostat), a potent class I histone deacetylase

(HDAC) inhibitor with significant anti-tumor activity. Separately, a novel substance identified as

Compound 275# has been described in the context of colorectal cancer research, exhibiting a

distinct mechanism of action. This document will provide detailed application notes and

protocols for both compounds to ensure comprehensive coverage for researchers.

Part 1: MS-275 (Entinostat) In Vivo Models
Application Notes

MS-275 (Entinostat) is a benzamide derivative that selectively inhibits class I histone

deacetylases (HDACs), particularly HDAC1 and HDAC3.[1][2] This inhibition leads to the

accumulation of acetylated histones and other non-histone proteins, resulting in the reactivation

of tumor suppressor genes and modulation of cellular processes like cell cycle progression,

differentiation, and apoptosis.[1][3] In vivo, MS-275 has demonstrated significant anti-tumor

efficacy in a variety of cancer models, including prostate, renal, and pediatric solid tumors, as

well as leukemias.[4][5][6] It is typically administered orally and has been evaluated as a single

agent and in combination with other therapies, such as immunotherapy and radiation.[7][8]

The primary mechanism of action of MS-275 involves the induction of p21, a cyclin-dependent

kinase inhibitor, which leads to cell cycle arrest.[4][9] Additionally, MS-275 can induce apoptosis

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b561565?utm_src=pdf-interest
https://www.benchchem.com/product/b561565?utm_src=pdf-body
https://www.benchchem.com/product/b561565?utm_src=pdf-body
https://synapse.patsnap.com/article/what-is-the-mechanism-of-entinostat
https://www.selleckchem.com/products/ms-275.html
https://synapse.patsnap.com/article/what-is-the-mechanism-of-entinostat
https://www.researchgate.net/figure/A-schematic-grouping-of-HDAC-inhibitors-and-their-mechanisms-of-action_fig4_49654841
https://pure.johnshopkins.edu/en/publications/antitumor-activity-of-the-histone-deacetylase-inhibitor-ms-275-in-3/
https://pubmed.ncbi.nlm.nih.gov/17520666/
https://pubmed.ncbi.nlm.nih.gov/12414635/
https://pubmed.ncbi.nlm.nih.gov/17671140/
https://pubmed.ncbi.nlm.nih.gov/15447991/
https://pure.johnshopkins.edu/en/publications/antitumor-activity-of-the-histone-deacetylase-inhibitor-ms-275-in-3/
https://aacrjournals.org/cancerres/article/63/13/3637/510099/The-Histone-Deacetylase-Inhibitor-MS-275-Promotes
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b561565?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


through both intrinsic and extrinsic pathways and has been shown to downregulate survival

proteins.[9][10] In certain contexts, it can also inhibit the chaperone function of heat shock

protein 90 (HSP90), leading to the degradation of oncoproteins like FLT3 in acute myeloid

leukemia (AML).[11]

Experimental Protocols
A generalized protocol for a subcutaneous xenograft model is provided below. Specific

parameters may need to be optimized for different cell lines and animal models.

General Protocol: Subcutaneous Xenograft Model with MS-275

Animal Model:

Species: Nude mice (e.g., BALB/c nude or athymic NCr-nu/nu).

Age/Weight: 6-8 weeks old, 20-25g.

Acclimatization: Allow animals to acclimatize for at least one week before the start of the

experiment.

Cell Culture and Implantation:

Select a cancer cell line of interest (e.g., DU-145 for prostate cancer, RENCA for renal cell

carcinoma).

Culture cells in appropriate media and conditions.

Harvest cells during the logarithmic growth phase and resuspend in a suitable medium

(e.g., sterile PBS or Matrigel).

Inject tumor cells (typically 1 x 10^6 to 5 x 10^6 cells in 100-200 µL) subcutaneously into

the flank of each mouse.

Tumor Growth and Randomization:

Monitor tumor growth by measuring tumor volume with calipers (Volume = (length x

width^2)/2).
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When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into

treatment and control groups.

MS-275 Formulation and Administration:

Formulation: Prepare a suspension of MS-275 in a vehicle such as 0.5% methylcellulose

in sterile water.[12]

Dosage: Dosages can range from 5 mg/kg to 49 mg/kg depending on the tumor model

and treatment schedule.[2][7]

Administration: Administer MS-275 via oral gavage.

Treatment Schedule:

The treatment schedule can vary. Common schedules include daily administration for 5

days a week or every other day.[7][13]

The control group should receive the vehicle alone following the same schedule.

Monitoring and Outcome Measures:

Measure tumor volume and body weight 2-3 times per week.

At the end of the study, euthanize the mice and excise the tumors for weight measurement

and further analysis (e.g., Western blot for histone acetylation and p21 expression,

immunohistochemistry).

For survival studies, monitor mice until they meet predefined endpoint criteria.

Pharmacodynamic Studies: To confirm the biological activity of MS-275 in vivo, tumor and

normal tissues can be collected at various time points after treatment. Western blot analysis

can be performed to assess the levels of acetylated histones (e.g., Ac-H3) and p21 expression.

[4]

Data Presentation
Table 1: Summary of In Vivo Studies with MS-275 (Entinostat)
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Cancer Type Animal Model Cell Line
MS-275
Dosage and
Administration

Key Findings

Prostate Cancer

Subcutaneous

xenografts in

nude mice

DU-145, LNCaP,

PC-3
Not specified

Inhibition of

tumor growth;

increased

histone

acetylation and

p21 expression

in tumors.[4][5]

Renal Cell

Carcinoma

Orthotopic model

in BALB/c mice

RENCA

(luciferase-

expressing)

5 mg/kg daily by

oral gavage (in

combination with

IL-2)

Significant tumor

inhibition (>80%)

and inhibition of

lung metastases

(>90%) with

combination

therapy.[7]

Osteosarcoma
Lung metastasis

model
LM7

20 mg/kg every

other day via oral

gavage

Increased tumor

histone

acetylation,

tumor cell

apoptosis, and

tumor

regression;

increased overall

survival.[13]

Pediatric Solid

Tumors

Orthotopic

xenograft models

Neuroblastoma,

Ewing's

sarcoma,

Undifferentiated

sarcoma

Not specified

Inhibition of

established

tumor growth.[6]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://pure.johnshopkins.edu/en/publications/antitumor-activity-of-the-histone-deacetylase-inhibitor-ms-275-in-3/
https://pubmed.ncbi.nlm.nih.gov/17520666/
https://pubmed.ncbi.nlm.nih.gov/17671140/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3878976/
https://pubmed.ncbi.nlm.nih.gov/12414635/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b561565?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Diet-induced

Obesity

Diet-induced

obese (DIO)

mice

N/A

5 mg/kg every

other day (in

combination with

liraglutide)

Reduced body

weight gain and

improved

glycemic control

in combination

therapy.[14]
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Signaling Pathway of MS-275 (Entinostat)
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Compound 275# is a novel synthesized compound, N-(3-(5,7-dimethylbenzo[d]oxazol-2-

yl)phenyl)-5-nitrofuran-2-carboxamide, that has demonstrated anti-proliferative effects in

colorectal cancer (CRC) cell lines.[15][16][17] Its mechanism of action is distinct from MS-275.

Compound 275# induces the accumulation of intracellular reactive oxygen species (ROS).[15]

This increase in ROS leads to mitochondria-mediated intrinsic apoptosis and the initiation of

autophagy.[15] The induction of apoptosis is mediated through caspase-3.[15]

Experimental Protocols

As of the current literature, detailed in vivo protocols for Compound 275# are not widely

available. Research on this compound appears to be in the earlier, in vitro stages. The

available studies focus on its effects on CRC cell lines.[15][16][17] Researchers interested in

conducting in vivo studies with Compound 275# would need to perform initial dose-finding and

toxicity studies to establish a safe and effective dosing regimen. A potential starting point would

be to adapt the general xenograft protocol outlined for MS-275, with careful consideration of

the formulation and administration route for this new compound.

Data Presentation
Table 2: Summary of In Vitro Studies with Compound 275#

Cancer Type Cell Lines
Compound 275#
Concentration

Key Findings

Colorectal Cancer HCT116, HCT8 5-20 µM

Suppressed cell

proliferation and

growth; induced ROS

accumulation,

mitochondria-

mediated apoptosis,

and autophagy

initiation.[15][16][17]
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Proposed Signaling Pathway of Compound 275#

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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